molecular formula C9H13NO B1210411 4-Methoxy-N,N-dimethylaniline CAS No. 701-56-4

4-Methoxy-N,N-dimethylaniline

Cat. No.: B1210411
CAS No.: 701-56-4
M. Wt: 151.21 g/mol
InChI Key: ZTKDMNHEQMILPE-UHFFFAOYSA-N
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Description

4-Methoxy-N,N-dimethylaniline is an organic compound with the molecular formula C9H13NO. It is a derivative of aniline, featuring a methoxy group (-OCH3) at the para position and two methyl groups (-CH3) attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and dye manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-N,N-dimethylaniline can be synthesized through several methods. One common approach involves the methylation of 4-methoxyaniline using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete methylation.

Industrial Production Methods: In industrial settings, this compound is often produced by the alkylation of aniline with methanol in the presence of an acid catalyst. This method is cost-effective and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N,N-dimethyl-p-benzoquinone imine.

    Reduction: Reduction of the nitro group in related compounds can yield this compound.

    Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

Major Products:

Scientific Research Applications

4-Methoxy-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-N,N-dimethylaniline involves its interaction with various molecular targets. For instance, in biological systems, it can inhibit specific enzymes by binding to their active sites. The compound’s methoxy and dimethyl groups play a crucial role in its binding affinity and specificity. Additionally, its photochemical properties allow it to undergo excited state relaxation pathways, which are essential for its photoprotective effects .

Comparison with Similar Compounds

4-Methoxy-N,N-dimethylaniline can be compared with other similar compounds such as:

    N,N-Dimethylaniline: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    4-Methoxyaniline: Lacks the dimethyl groups, affecting its solubility and reactivity.

    N,N-Dimethyl-p-toluidine: Contains a methyl group instead of a methoxy group, influencing its electronic properties.

The presence of both methoxy and dimethyl groups in this compound makes it unique in terms of its reactivity and applications .

Properties

IUPAC Name

4-methoxy-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKDMNHEQMILPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220377
Record name N,N-Dimethyl-4-anisidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-56-4
Record name 4-Methoxy-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-4-anisidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 701-56-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86670
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Record name N,N-Dimethyl-4-anisidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYL-P-ANISIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8CL89W8AP
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-methoxy-N,N-dimethylaniline contribute to long-lived redox products in photochemical systems?

A: this compound acts as a quencher in photoredox systems, particularly with tris(2,2'-bipyridine)ruthenium(II) derivatives as photosensitizers. [] Research suggests that after the photosensitizer is excited by light, this compound donates an electron to the excited state, leading to the formation of a radical cation. This electron transfer process is facilitated by electrostatic interactions between the positively charged photosensitizer (often anchored to a polyelectrolyte) and the electron-rich this compound. The spatial separation of the resulting radical ions on separate like-charged polyelectrolytes contributes to the significantly prolonged lifetimes of these redox products. []

Q2: What is the role of this compound in studying N-dealkylation mechanisms by Cytochrome P450 enzymes?

A: this compound serves as a substrate to investigate the mechanism of N-dealkylation reactions catalyzed by Cytochrome P450 enzymes, specifically the P450 2B1 isoform. [] Researchers study kinetic hydrogen isotope effects by substituting the methyl group's hydrogens with deuterium. This helps elucidate whether the reaction proceeds through a 1-electron oxidation pathway or a hydrogen atom abstraction mechanism. Observations of colored aminium radicals formed during reactions with this compound, coupled with deuterium isotope effects, support the hypothesis of a 1-electron oxidation mechanism for N-dealkylation by P450 2B1. []

Q3: Can this compound be synthesized using dimethylsulfoxide (DMSO)?

A: Yes, a recent study revealed that this compound can be synthesized using DMSO as a methylating agent. [] This method, considered a greener alternative to traditional methods employing toxic reagents, utilizes a combination of DMSO, formic acid, and triethylamine. This protocol effectively methylates various substrates, including 4-methoxyaniline, yielding this compound. []

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